molecular formula C13H7ClN4S B11058864 10-Chloro-2-(thiophen-3-yl)[1,2,4]triazolo[1,5-c]quinazoline

10-Chloro-2-(thiophen-3-yl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B11058864
M. Wt: 286.74 g/mol
InChI Key: AKEHSPVUSDULSQ-UHFFFAOYSA-N
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Description

10-Chloro-2-(3-thienyl)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities and have drawn considerable attention in medicinal chemistry. The unique structure of 10-chloro-2-(3-thienyl)[1,2,4]triazolo[1,5-c]quinazoline makes it a promising candidate for various scientific research applications, including its potential use in pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 10-chloro-2-(3-thienyl)[1,2,4]triazolo[1,5-c]quinazoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with thiosemicarbazide followed by cyclization can yield the desired triazoloquinazoline derivative. Industrial production methods may involve the use of microwave-assisted reactions, metal-mediated reactions, or phase-transfer catalysis to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

10-Chloro-2-(3-thienyl)[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

10-Chloro-2-(3-thienyl)[1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 10-chloro-2-(3-thienyl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

10-Chloro-2-(3-thienyl)[1,2,4]triazolo[1,5-c]quinazoline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H7ClN4S

Molecular Weight

286.74 g/mol

IUPAC Name

10-chloro-2-thiophen-3-yl-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C13H7ClN4S/c14-9-2-1-3-10-11(9)13-16-12(8-4-5-19-6-8)17-18(13)7-15-10/h1-7H

InChI Key

AKEHSPVUSDULSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C3=NC(=NN3C=N2)C4=CSC=C4

Origin of Product

United States

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